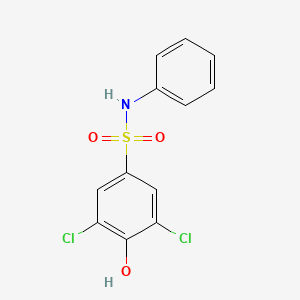
3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfonating agent like chlorosulfonic acid to yield the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the sulfonamide group can undergo reduction.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding carbonyl or amine derivatives.
Applications De Recherche Scientifique
3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth. This compound may also interact with other proteins and pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-4-hydroxybenzoic acid
- 3,5-Dichloroaniline
- 4-Hydroxy-N-phenylbenzene-1-sulfonamide
Uniqueness
Compared to similar compounds, 3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide is unique due to the presence of both chlorine atoms and the sulfonamide group on the same benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal and industrial chemistry .
Propriétés
Numéro CAS |
65501-82-8 |
|---|---|
Formule moléculaire |
C12H9Cl2NO3S |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
3,5-dichloro-4-hydroxy-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-10-6-9(7-11(14)12(10)16)19(17,18)15-8-4-2-1-3-5-8/h1-7,15-16H |
Clé InChI |
FMKMAOYPQLNWDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


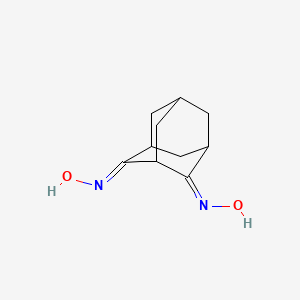
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)

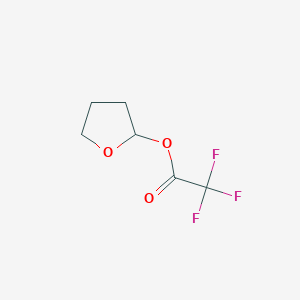
![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
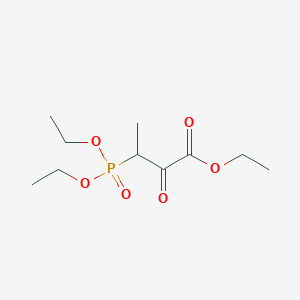
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
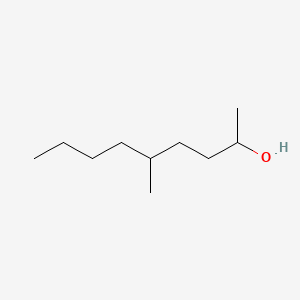
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
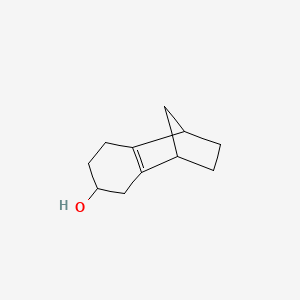
![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
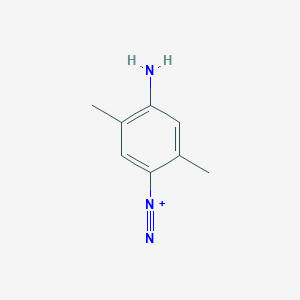
![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
